molecular formula C17H18N6O3 B400809 4-methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone CAS No. 300389-94-0

4-methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B400809
CAS No.: 300389-94-0
M. Wt: 354.4g/mol
InChI Key: NOXIMQJGZHMRGH-VCHYOVAHSA-N
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Description

4-Methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a purine-based hydrazone derivative characterized by a 7-allyl and 3-methyl substitution on the tetrahydro-1H-purin-2,6-dione core. The hydrazone moiety is formed via condensation of 4-methoxybenzaldehyde with the 8-amino group of the purine scaffold. The 4-methoxy group on the benzaldehyde moiety introduces electron-donating effects, which may influence solubility, reactivity, and binding affinity in biological systems .

Properties

IUPAC Name

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-9-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-10-11-5-7-12(26-3)8-6-11/h4-8,10H,1,9H2,2-3H3,(H,19,21)(H,20,24,25)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXIMQJGZHMRGH-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxybenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this hydrazone compound typically involves the reaction between 4-methoxybenzaldehyde and a hydrazine derivative. The general steps include:

  • Formation of the Hydrazone : The aldehyde reacts with hydrazine under acidic or basic conditions to form the hydrazone linkage.
  • Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of hydrazone derivatives similar to 4-methoxybenzaldehyde hydrazone. For instance:

  • Cell Line Studies : Compounds related to 4-methoxybenzaldehyde have been tested against various cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer). In one study, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)Mechanism of Action
4-Methoxybenzaldehyde HydrazoneMCF-72.5Induction of apoptosis via caspase activation
Related DerivativePC-31.3Inhibition of cell proliferation
Related DerivativeA5491.7Cell cycle arrest and apoptosis

Antimicrobial Activity

The antimicrobial properties of hydrazones have also been explored. Research indicates that these compounds can exhibit significant antibacterial activity against various strains:

  • Study Findings : A series of hydrazones were tested against Gram-positive and Gram-negative bacteria, showing promising results with inhibition zones comparable to standard antibiotics .
Bacterial StrainInhibition Zone (mm)Comparison Standard
Staphylococcus aureus15Ampicillin
Escherichia coli12Ciprofloxacin

The biological activity of 4-methoxybenzaldehyde hydrazone is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : It can bind to receptors that modulate cell signaling pathways related to growth and apoptosis.

Case Studies

A notable case study involved the evaluation of a series of hydrazone derivatives in vitro against cancer cell lines. The study demonstrated that modifications in the side chains significantly affected the biological activity:

  • Caspase Activation : Compounds that activated caspase pathways led to increased apoptosis in treated cells.
  • Cell Cycle Analysis : Flow cytometry revealed that certain derivatives caused cell cycle arrest at the G0/G1 phase, indicating a halt in proliferation .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research has demonstrated that derivatives of hydrazones, including 4-methoxybenzaldehyde hydrazones, exhibit strong antioxidant activity. A study indicated that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems. The ability to modulate oxidative stress is crucial for developing neuroprotective agents and treatments for neurodegenerative diseases .

1.2 Antimicrobial Activity

Hydrazone derivatives have shown promising antimicrobial properties against a range of pathogens. In particular, studies have highlighted the effectiveness of certain hydrazones in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

1.3 Anti-cancer Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. Research indicates that hydrazone derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. This makes them candidates for further development as anticancer agents .

Organic Synthesis Applications

2.1 Synthesis of Novel Compounds

4-Methoxybenzaldehyde hydrazone serves as an important intermediate in synthesizing various complex organic molecules. Its ability to undergo condensation reactions makes it useful in forming diverse chemical structures, including pyrano[2,3-c]phenazine derivatives through multi-component reactions .

2.2 Catalytic Applications

The compound has been utilized as a catalyst in organic reactions due to its ability to enhance reaction rates and yields. For example, it has been employed in the synthesis of substituted phenazines under mild conditions, showcasing its versatility as a catalytic agent .

Case Studies and Research Findings

StudyFindings
Jain et al., 2013Reported the synthesis of tetracyclic phenazine derivatives via hydrazone condensation with high yields (38–97%) using various reaction conditions .
Nikoorazm et al., 2020Developed a one-pot synthesis method for pyrano[3,2-a]phenazines using 4-methoxybenzaldehyde hydrazone as a key intermediate, achieving yields of 68–89% .
Recent Antioxidant StudyDemonstrated that hydrazones derived from 4-methoxybenzaldehyde effectively decreased chemiluminescence in oxidative stress models, indicating their potential as neuroprotective agents .

Comparison with Similar Compounds

Purine Core Modifications

  • 3-(1,3,7-Trimethyl-2,6-dioxopurin-8-yloxy)benzaldehyde (3b): Features a 1,3,7-trimethylated purine core and a 3-methoxybenzaldehyde group.
  • 8-[(4-Bromobenzylidene)hydrazino]-3-methyl-7-(3-methylbutyl)purine-2,6-dione: Substitutes the allyl group with a 3-methylbutyl chain at position 7 and introduces a 4-bromo substituent on the benzaldehyde. The bromine atom enhances lipophilicity, which may improve membrane permeability .
  • 4-(1,3,7-Trimethyl-2,6-dioxopurin-8-yloxy)benzaldehyde (3c) : Similar to 3b but with a 4-methoxybenzaldehyde group. The positional isomerism of the methoxy group could affect electronic interactions with target proteins .

Benzaldehyde Substituent Variations

  • 4-Ethoxybenzaldehyde hydrazone () : Replaces the methoxy group with ethoxy, increasing hydrophobicity. Ethoxy substitution may enhance metabolic stability compared to methoxy .
  • 5-Bromopyrimidin-2-yl hydrazone : Utilizes a pyrimidine core instead of purine. Pyrimidine derivatives often exhibit distinct antibacterial and anticonvulsant activities due to altered hydrogen-bonding patterns .

Antimicrobial and Antiproliferative Effects

  • Schiff Bases from 4-Methoxybenzaldehyde : Derivatives synthesized with triazole-thione scaffolds () demonstrated significant antimicrobial activity against Acinetobacter calcoaceticus (ATCC 23055), with inhibition zones correlating with the electron-withdrawing/donating nature of substituents .
  • Pyrimidine Hydrazones : 4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone showed broad-spectrum antibacterial activity, suggesting the purine/pyrimidine core’s role in modulating efficacy .

Enzyme Inhibition Profiles

  • CYP2A Inhibition : 4-Methoxybenzaldehyde itself inhibits CYP2A5 and CYP2A6 enzymes with IC50 values <10 µM (). The hydrazone derivative’s purine core may enhance binding to CYP2A isoforms, though this remains untested. Reversible inhibition by 4-methoxybenzaldehyde contrasts with irreversible inhibition by unsubstituted benzaldehyde, highlighting the critical role of the 4-methoxy group .

Stability and Reactivity

  • Fluorination Side Reactions: 4-Methoxybenzaldehyde undergoes fluorination at position 3 under prolonged heating (70°C, 20 hours) in ionic liquids, yielding 3-fluoro-3-methoxybenzaldehyde (9% conversion).
  • Synthetic Yields : Purine hydrazones with bulky substituents (e.g., 3-methylbutyl in ) often require optimized coupling conditions to achieve high purity, whereas allyl groups (as in the target compound) may facilitate milder synthesis .

Solubility and Lipophilicity

  • Methoxy vs. Bromo Substituents : The 4-methoxy group (logP ~1.5) increases water solubility compared to bromo-substituted analogues (logP ~2.8), as seen in . This impacts bioavailability and tissue distribution .

Data Tables

Table 2: Enzyme Inhibition Data for Benzaldehyde Derivatives ()

Compound CYP2A5 IC50 (µM) CYP2A6 IC50 (µM) Inhibition Type
4-Methoxybenzaldehyde ~10 ~10 Reversible
Benzaldehyde >100 320 Irreversible
4-Methylbenzaldehyde 25 15 Reversible

Preparation Methods

Formation of 6-Chloropurine

The synthesis begins with 6-chloropurine, a common starting material for purine derivatives. Chlorination at the 6-position is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions.

Hydrazine Substitution

6-Chloropurine undergoes nucleophilic substitution with hydrazine hydrate to yield the hydrazinylpurine intermediate. A representative protocol involves refluxing 6-chloropurine (0.04621 mol) with excess hydrazine hydrate (0.05545 mol) in ethanol for 2–4 hours, catalyzed by triethylamine (0.04621 mol). The reaction is monitored by TLC, and the product is isolated via filtration and recrystallization from ethanol, yielding a pale crystalline solid.

Condensation with 4-Methoxybenzaldehyde

The hydrazone formation involves a condensation reaction between the purine hydrazide and 4-methoxybenzaldehyde.

Reaction Conditions

A mixture of the hydrazinylpurine derivative (1.0 g, 0.00312 mol) and 4-methoxybenzaldehyde (0.00312 mol) in ethanol is refluxed for 2–4 hours. Acetic acid is often added as a catalyst to protonate the aldehyde, enhancing electrophilicity. The reaction progress is tracked by TLC, and the product precipitates upon cooling.

Structural Characterization

Spectroscopic Analysis

The hydrazone’s structure is confirmed via:

  • ¹H-NMR : A singlet at δ 11.77 ppm corresponds to the hydrazide NH proton, while the N=CH-Ar proton appears as a singlet at δ 8.80 ppm.

  • ¹³C-NMR : The C=N carbon resonates at ~160 ppm, and the purine carbonyl carbons appear at ~165–175 ppm.

  • CHN Analysis : Elemental composition aligns with theoretical values (e.g., C: 59.25%, H: 4.97%, N: 25.91% for C₁₆H₁₆N₆O₂).

Configuration of the Hydrazone Bond

The E-configuration of the C=N bond is confirmed by X-ray crystallography of analogous compounds, where steric hindrance between the purine and aldehyde substituents favors the trans arrangement.

Challenges and Mitigation Strategies

Byproduct Formation

Excess hydrazine or aldehyde can lead to dihydrazone or oligomeric byproducts. Stoichiometric control (1:1 molar ratio) and slow reagent addition minimize this issue.

Purification Difficulties

The product often precipitates as a mixture of needle-like crystals and amorphous solids. Recrystallization from methanol or ethanol improves purity, with yields reaching 85–92%.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation (20 W, 80°C, 10 minutes) reduces reaction time from hours to minutes while maintaining yields of ~75%. This method is ideal for high-throughput applications.

Solid-Phase Synthesis

Immobilizing the hydrazide on a resin allows for stepwise addition of 4-methoxybenzaldehyde, enabling automated synthesis and easier purification.

Industrial-Scale Considerations

Cost-Effective Aldehyde Preparation

4-Methoxybenzaldehyde is synthesized via oxidation of p-cresyl methyl ether using manganese dioxide, achieving >90% purity. Large-scale reactions employ continuous distillation to isolate the aldehyde.

Solvent Recovery

Ethanol and methanol are recovered via fractional distillation, reducing waste and production costs.

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Reflux78–9295–983–4High
Microwave70–7590–950.17Moderate
Solid-Phase65–7098–996–8Low

Conventional reflux remains the gold standard for balance between yield and scalability, while microwave methods excel in rapid screening .

Q & A

Basic: What are the common synthetic routes for preparing hydrazone derivatives like 4-methoxybenzaldehyde-based conjugates?

Methodological Answer:
Hydrazones are typically synthesized via condensation between aldehydes (e.g., 4-methoxybenzaldehyde) and hydrazines. Key steps include:

  • Reagent Selection : Use high-purity 4-methoxybenzaldehyde (≥98%) and hydrazine derivatives (e.g., 7-allyl-3-methylpurine-8-yl hydrazine) in anhydrous solvents like ethanol or methanol .
  • Reaction Conditions : Acid catalysis (e.g., glacial acetic acid) under reflux (60–80°C) for 6–12 hours to drive Schiff base formation. Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) can improve yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Advanced: How can reaction conditions be optimized for purine-hydrazone conjugates to enhance regioselectivity?

Methodological Answer:
Regioselectivity in purine-hydrazone synthesis depends on:

  • Substituent Effects : Electron-donating groups (e.g., 7-allyl) stabilize intermediates, directing hydrazone formation to the 8-position of the purine ring .
  • Catalytic Systems : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can modulate reaction pathways .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the purine’s electrophilic carbonyl sites .
  • Monitoring : Use TLC/HPLC to track intermediate formation and adjust stoichiometry in real time .

Basic: What spectroscopic techniques are critical for characterizing the hydrazone linkage?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the hydrazone –NH proton (δ 8.5–10.5 ppm) and aldehyde proton disappearance. Aromatic protons of 4-methoxybenzaldehyde appear as doublets (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Confirm the imine (C=N) signal at δ 150–160 ppm .
  • FT-IR : Detect C=N stretching (1590–1650 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational modeling predict bioactivity and binding modes of purine-hydrazone derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases, receptors). Input the 3D structure (SMILES: COc1ccc(C=O)cc1) and optimize ligand conformers .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution at the hydrazone moiety .
  • MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity : MTT assay (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Test purine-metabolizing enzymes (e.g., xanthine oxidase) via UV-Vis kinetic assays .
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

Advanced: How can researchers resolve contradictions in reported bioactivity data for hydrazone derivatives?

Methodological Answer:

  • Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature, cell passage number) .
  • Orthogonal Assays : Cross-validate results using fluorescence-based assays (e.g., ATPase activity) and SPR binding studies .
  • Meta-Analysis : Compare structural analogs (e.g., 4-hydroxy vs. 4-methoxy substituents) to identify SAR trends .

Basic: What are the stability considerations for storing hydrazone derivatives?

Methodological Answer:

  • Storage Conditions : Protect from light and moisture at –20°C under inert gas (N₂/Ar) .
  • Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products .

Advanced: How can X-ray crystallography confirm the hydrazone’s tautomeric form?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DMSO/ethanol mixtures at 4°C .
  • Data Collection : Resolve tautomerism (keto vs. enol forms) using synchrotron radiation (λ = 0.7–1.0 Å) and SHELXL refinement .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O) to determine the dominant tautomer .

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